molecular formula C15H15F6N2O2PS B12693813 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate CAS No. 41333-51-1

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate

Cat. No.: B12693813
CAS No.: 41333-51-1
M. Wt: 432.3 g/mol
InChI Key: BQESUXZHHVVEGH-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate is a complex organic compound with the molecular formula C15H15F6N2O2PS. It is a diazonium salt, which is known for its reactivity and utility in various chemical reactions .

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline followed by the introduction of the p-tolylthio group. The reaction conditions often require a strong acid such as hydrochloric acid and a nitrite source like sodium nitrite. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield the final product .

Chemical Reactions Analysis

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phenols, amines, and reducing agents like sodium borohydride. Major products formed from these reactions include azo compounds and aniline derivatives .

Scientific Research Applications

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar compounds to 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate include other diazonium salts such as:

  • 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium chloride
  • 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate

These compounds share similar reactivity and applications but differ in their counterions, which can affect their solubility and stability .

Properties

CAS No.

41333-51-1

Molecular Formula

C15H15F6N2O2PS

Molecular Weight

432.3 g/mol

IUPAC Name

2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C15H15N2O2S.F6P/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;1-7(2,3,4,5)6/h4-9H,1-3H3;/q+1;-1

InChI Key

BQESUXZHHVVEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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